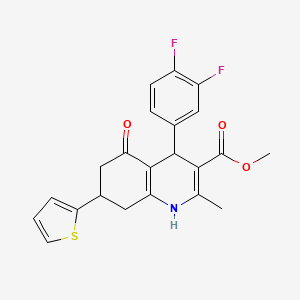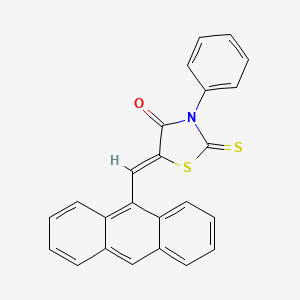![molecular formula C14H21ClN2O3S B5208235 N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5208235.png)
N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, and it has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide involves the activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation by activating sGC in vascular smooth muscle cells, leading to an increase in cGMP levels and subsequent relaxation of the smooth muscle. It has also been found to inhibit platelet aggregation by activating sGC in platelets, leading to a decrease in cGMP levels and subsequent inhibition of platelet activation. In addition, it has been found to have anti-inflammatory and anti-fibrotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide in lab experiments is its specificity for sGC activation. This allows researchers to selectively study the effects of cGMP signaling in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other sGC activators, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide. One direction is to study its potential therapeutic applications in various cardiovascular and inflammatory diseases. Another direction is to develop more potent sGC activators based on the structure of this compound. Additionally, further research is needed to elucidate the molecular mechanisms underlying its effects on various physiological processes.
Métodos De Síntesis
The synthesis of N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide involves several steps. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethylglycine in the presence of a base to form N-ethyl-N-(4-chlorobenzenesulfonyl)glycine. The second step involves the reaction of this intermediate with butylamine in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have a wide range of effects on the cardiovascular system, including vasodilation, inhibition of platelet aggregation, and reduction of blood pressure. It has also been found to have anti-inflammatory and anti-fibrotic effects.
Propiedades
IUPAC Name |
N-butyl-2-[(4-chlorophenyl)sulfonyl-ethylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-3-5-10-16-14(18)11-17(4-2)21(19,20)13-8-6-12(15)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFOOTUEILELAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

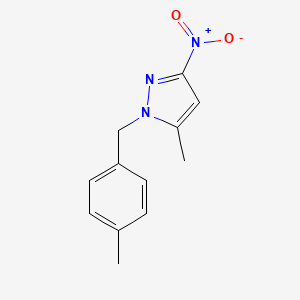
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)
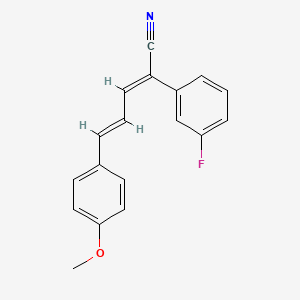
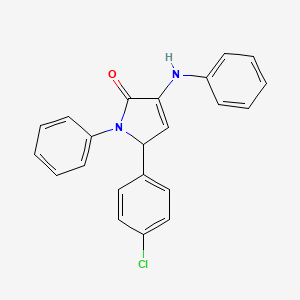
![11-(3-ethoxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5208188.png)
![5-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208199.png)
![N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B5208202.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5208215.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208217.png)
![butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate](/img/structure/B5208218.png)
